molecular formula C11H10ClF2N5 B7435657 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine

6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine

货号 B7435657
分子量: 285.68 g/mol
InChI 键: XRIKBPGARPUSGK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用机制

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon binding of an antigen to the B-cell receptor, BTK is activated and phosphorylates downstream signaling molecules, leading to B-cell proliferation and survival. 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine binds to the ATP-binding site of BTK, preventing its activation and subsequent downstream signaling. This leads to decreased B-cell proliferation and survival, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects
6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has been shown to have potent and selective inhibition of BTK, with minimal off-target effects. In preclinical studies, 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has been shown to decrease B-cell proliferation and survival, leading to tumor cell death. 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has also been shown to enhance the efficacy of other anti-cancer agents. In clinical trials, 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has shown promising results in the treatment of CLL and NHL, with manageable side effects.

实验室实验的优点和局限性

The advantages of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine in lab experiments include its potency and selectivity for BTK inhibition, as well as its ability to enhance the efficacy of other anti-cancer agents. The limitations of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine in lab experiments include its relatively short half-life and the need for intravenous administration.

未来方向

For 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine research include the evaluation of its efficacy in combination with other anti-cancer agents, as well as its potential use in other B-cell malignancies such as multiple myeloma and Waldenström macroglobulinemia. Further studies are also needed to determine the optimal dosing and treatment duration of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine in different patient populations. Additionally, the development of oral formulations of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine may increase its clinical utility.

合成方法

The synthesis of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine involves a multi-step process, starting with the reaction of 2,4,5-trichloropyrimidine with potassium carbonate to form 2,4,5-trichloropyrimidine-5-carboxylic acid. The acid is then reacted with 2,5-difluorobenzylamine to form 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine. The final product is obtained through purification by crystallization.

科学研究应用

6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has been extensively studied for its potential therapeutic use in B-cell malignancies. In preclinical studies, 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has shown potent and selective inhibition of BTK, leading to decreased B-cell receptor signaling and cell proliferation. 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has also been shown to enhance the efficacy of other anti-cancer agents such as venetoclax and rituximab. Clinical trials are currently underway to evaluate the safety and efficacy of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine in CLL and NHL patients.

属性

IUPAC Name

6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF2N5/c12-9-8(15)10(19-11(16)18-9)17-4-5-3-6(13)1-2-7(5)14/h1-3H,4,15H2,(H3,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIKBPGARPUSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CNC2=C(C(=NC(=N2)N)Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。